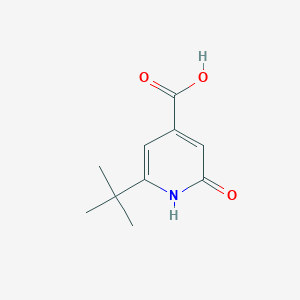
6-Tert-butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids has been developed via the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture . This method is efficient and contributes to the development of new methods for their synthesis, which is an important problem of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 6-Tert-butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is characterized by the presence of a pyridine fragment, which is common in biologically active molecules . Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known as potent small molecule cyclic urea activators of STING .Chemical Reactions Analysis
The chemical reactions involving 6-Tert-butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid are complex and involve multiple steps. For example, heating of 4-oxoalkane-1,1,2,2-tetracarbonitriles in an organic solvent in the presence of water leads to the formation of mixtures of two compounds, which can be separated by recrystallization from acetone with hot filtration .Aplicaciones Científicas De Investigación
Odor Detection and Sensory Studies
6-Tert-butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, while not directly studied, shares structural similarities with compounds involved in odor detection and sensory studies. Research on homologous carboxylic acids has explored their role in odor detection, especially in mixtures with other compounds. These studies provide insights into how structural variations among carboxylic acids influence their sensory properties and interactions with other odorants, which could be relevant for understanding the sensory attributes of similar compounds (Miyazawa et al., 2009).
Health and Environmental Monitoring
Compounds structurally related to 6-Tert-butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid have been studied for their presence in environmental and biological samples, highlighting the importance of monitoring potential health and environmental impacts. For example, studies on the metabolism and excretion kinetics of synthetic fragrances such as 2-(4-tert-butylbenzyl)propionaldehyde (also known as lysmeral) in humans provide valuable data for assessing exposure and potential risks. Such research underscores the significance of evaluating the metabolism, health effects, and environmental persistence of similar compounds (Scherer et al., 2017).
Dietary Influence on Health
Research on dietary supplementation and its influence on carboxylic acid concentrations in the body, as seen in studies involving oat bran and its effect on faecal carboxylic acid concentrations, can offer insights into how dietary choices impact gut health and disease prevention. Such studies may help in understanding the broader implications of dietary components on health, including those structurally related to 6-Tert-butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (Nilsson et al., 2008).
Biochemical and Metabolic Research
The biochemical and metabolic pathways of structurally similar compounds, such as the metabolism of synthetic phenolic antioxidants like butylated hydroxytoluene (BHT), are crucial for understanding the metabolic fate and biological effects of these substances. Studies in this area contribute to our knowledge of how such compounds are processed by the body and their potential impacts on health, which could be applicable to the metabolism and health effects of 6-Tert-butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (Wang & Kannan, 2019).
Direcciones Futuras
The future directions for the research and application of 6-Tert-butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid could involve the development of new efficient methods for their synthesis, given their potential biological activity . Additionally, further exploration of their applications in pharmaceuticals, organic synthesis, and material science could be beneficial.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Propiedades
IUPAC Name |
2-tert-butyl-6-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)7-4-6(9(13)14)5-8(12)11-7/h4-5H,1-3H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJDPVXVRFKEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2772628.png)
![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2772630.png)


![ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B2772634.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2772636.png)
![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2772639.png)
![N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide](/img/structure/B2772640.png)


